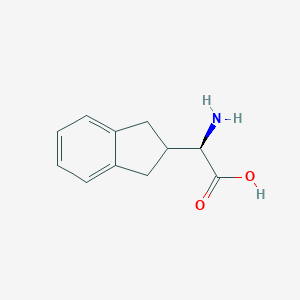
2-(Methyl p-anisylamino)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methyl p-anisylamino)acetonitrile, also known as MPAA, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that has a molecular weight of 237.32 g/mol. MPAA has been found to have various biochemical and physiological effects that make it useful in a variety of research applications.
Mechanism Of Action
2-(Methyl p-anisylamino)acetonitrile acts as a reversible inhibitor of various enzymes, including cholinesterases, acetylcholinesterases, and butyrylcholinesterases. It binds to the active site of these enzymes, preventing the substrate from binding and inhibiting enzyme activity. The mechanism of action of 2-(Methyl p-anisylamino)acetonitrile has been extensively studied, and it has been found to be a potent inhibitor of these enzymes.
Biochemical And Physiological Effects
2-(Methyl p-anisylamino)acetonitrile has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can have various effects on cognitive function. 2-(Methyl p-anisylamino)acetonitrile has also been found to have anti-inflammatory effects and has been shown to inhibit the growth of cancer cells in vitro.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-(Methyl p-anisylamino)acetonitrile in lab experiments is its potency as an enzyme inhibitor. It has been found to be a highly effective inhibitor of cholinesterases, making it a useful tool in the study of these enzymes. However, one limitation of using 2-(Methyl p-anisylamino)acetonitrile is its toxicity. It has been found to be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving 2-(Methyl p-anisylamino)acetonitrile. One area of interest is the development of new drugs based on the structure of 2-(Methyl p-anisylamino)acetonitrile. Researchers are also interested in studying the effects of 2-(Methyl p-anisylamino)acetonitrile on other enzymes and proteins, as well as its potential use in the treatment of other diseases. Additionally, further research is needed to determine the optimal concentration of 2-(Methyl p-anisylamino)acetonitrile for use in lab experiments and to better understand its toxicity profile.
Synthesis Methods
The synthesis of 2-(Methyl p-anisylamino)acetonitrile involves the reaction between p-anisidine and acrylonitrile. The reaction takes place in the presence of a catalyst, such as copper(I) bromide, and a solvent, such as acetonitrile. The resulting product is then purified through recrystallization to obtain the pure 2-(Methyl p-anisylamino)acetonitrile compound.
Scientific Research Applications
2-(Methyl p-anisylamino)acetonitrile has been used in various scientific research applications, including drug discovery, biochemistry, and pharmacology. It has been found to be a useful tool in the study of enzyme kinetics and protein-ligand interactions. 2-(Methyl p-anisylamino)acetonitrile has also been used to develop new drugs for the treatment of cancer and other diseases.
properties
CAS RN |
149399-58-6 |
|---|---|
Product Name |
2-(Methyl p-anisylamino)acetonitrile |
Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-(4-methoxy-N-methylanilino)acetonitrile |
InChI |
InChI=1S/C10H12N2O/c1-12(8-7-11)9-3-5-10(13-2)6-4-9/h3-6H,8H2,1-2H3 |
InChI Key |
LTZHWKAAOYGOKT-UHFFFAOYSA-N |
SMILES |
CN(CC#N)C1=CC=C(C=C1)OC |
Canonical SMILES |
CN(CC#N)C1=CC=C(C=C1)OC |
synonyms |
N-(4-Methoxyphenyl)-N-MethylaMinoacetonitrile |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



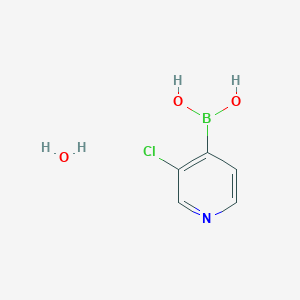

![5-Bromo-4-chloro-2-(methylthio)-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B169281.png)
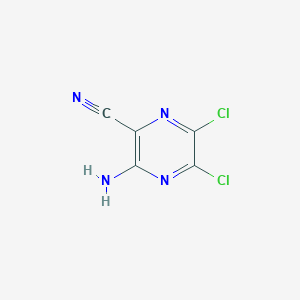
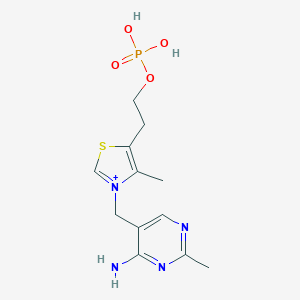
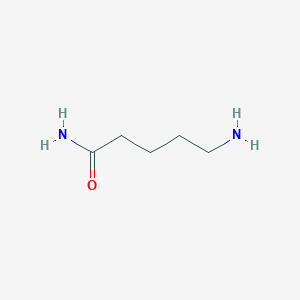
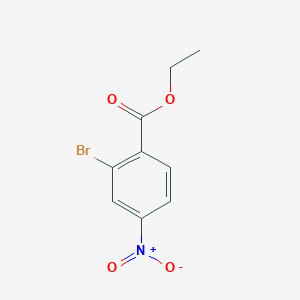


![4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B169305.png)



